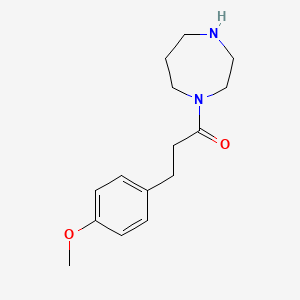
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one, commonly referred to as this compound or 1DMPP, is an organic compound that has been studied extensively in the scientific community. It is a cyclic amide derivative of 1,4-diazepan-1-one, which is an analog of the neurotransmitter gamma-aminobutyric acid (GABA). 1DMPP has been studied in a variety of fields, including pharmacology, neuroscience, and biochemistry.
作用机制
1DMPP acts as an agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, which is involved in the regulation of neuronal excitability. It binds to the this compound receptor and activates it, resulting in an increase in the activity of the receptor. This activation of the receptor leads to an increase in the amount of this compound released from the neuron, which in turn results in an inhibition of neuronal excitability.
Biochemical and Physiological Effects
1DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of the this compound receptor, resulting in an increase in the activity of the receptor. This activation of the receptor results in an increase in the amount of this compound released from the neuron, which in turn results in an inhibition of neuronal excitability. Furthermore, 1DMPP has been shown to act as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. This inhibition of monoamine oxidase results in an increase in the levels of neurotransmitters in the brain, which can lead to an increase in cognitive function and mood.
实验室实验的优点和局限性
1DMPP has several advantages and limitations for use in laboratory experiments. One of the main advantages of 1DMPP is its ability to act as an agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, resulting in an increase in the activity of the receptor. This makes it a useful tool for studying the effects of this compound on neuronal excitability. Additionally, 1DMPP has been shown to act as an inhibitor of monoamine oxidase, which can be useful for studying the effects of monoamine oxidase on neurotransmitter levels. However, 1DMPP also has several limitations. It is not water-soluble and must be dissolved in a solvent before it can be used in experiments. Additionally, 1DMPP is not very stable and can degrade over time.
未来方向
1DMPP has many potential future directions for research. It could be further studied as a potential therapeutic agent for various neurological disorders, such as epilepsy, anxiety, and depression. Additionally, it could be studied as a potential agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor for the treatment of neurological conditions. Furthermore, 1DMPP could be studied as a potential inhibitor of monoamine oxidase for the treatment of neurological disorders. Additionally, it could be studied as a potential tool for studying the effects of this compound and monoamine oxidase on neuronal excitability and neurotransmitter levels. Finally, 1DMPP could be further studied as a potential tool for studying the effects of various drugs on the this compound receptor and monoamine oxidase.
合成方法
1DMPP can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,4-diazepan-1-one with 4-methoxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride and anhydrous sodium acetate. This reaction produces 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one. Another method involves the reaction of 1,4-diazepan-1-one with 4-methoxyphenylmagnesium bromide in the presence of anhydrous aluminum chloride, anhydrous sodium acetate, and anhydrous sodium hydroxide. This reaction also produces this compound.
科学研究应用
1DMPP has been extensively studied in the scientific community. It has been used in a variety of studies, including those related to pharmacology, neuroscience, and biochemistry. In pharmacology, 1DMPP has been studied as a potential therapeutic agent for various neurological disorders, including epilepsy, anxiety, and depression. In neuroscience, 1DMPP has been studied as a potential agonist of the 1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one receptor, which is involved in the regulation of neuronal excitability. In biochemistry, 1DMPP has been studied as a potential inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
属性
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-6-3-13(4-7-14)5-8-15(18)17-11-2-9-16-10-12-17/h3-4,6-7,16H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMXXWBUPTQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2677346.png)

![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2677349.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2677353.png)


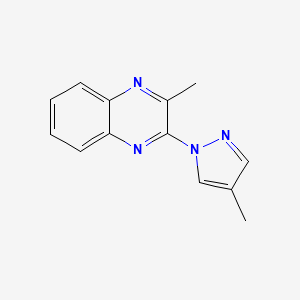
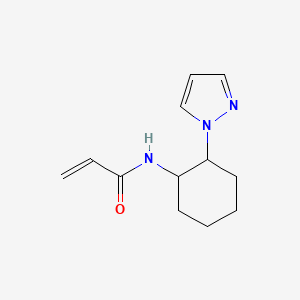
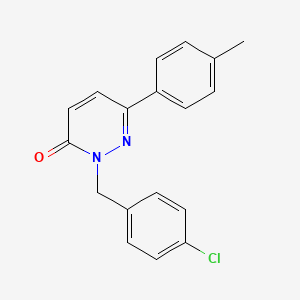

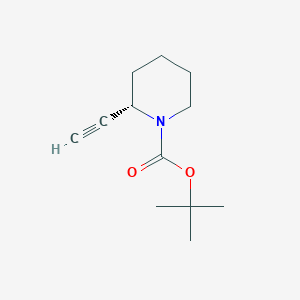
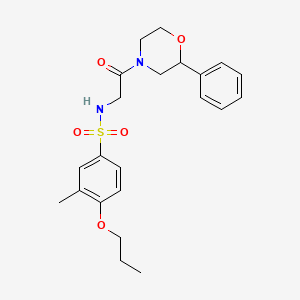
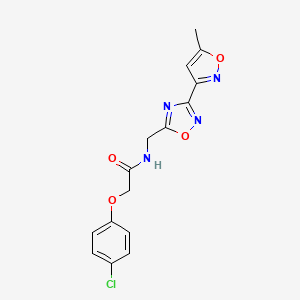
![2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677368.png)